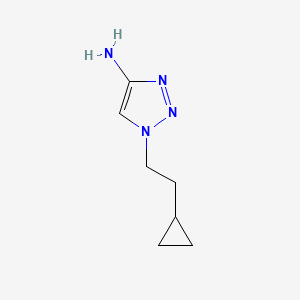

1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine

Description

1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine is a triazole derivative featuring a cyclopropylethyl substituent at the N1 position and an amine group at the C4 position of the triazole ring. This compound belongs to the 1,2,3-triazole family, known for their stability, hydrogen-bonding capacity, and diverse applications in medicinal chemistry, agrochemicals, and materials science . The cyclopropylethyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-(2-cyclopropylethyl)triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c8-7-5-11(10-9-7)4-3-6-1-2-6/h5-6H,1-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEYUTABHXCTBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN2C=C(N=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Regioselective Triazole Core Formation

The CuAAC reaction between terminal alkynes and organic azides remains the most reliable method for constructing 1,4-disubstituted 1,2,3-triazoles. For 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine, two strategic approaches emerge:

Approach A :

- Alkyne component : Propargylamine derivatives (e.g., N-protected propargylamine)

- Azide component : 2-Cyclopropylethyl azide

- Conditions : CuI (5 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1), 25°C, 12 h

Approach B :

- Alkyne component : 2-Cyclopropylethylacetylene

- Azide component : 4-Azidoaniline derivatives

- Conditions : CuSO₄·5H₂O (10 mol%), TBTA ligand, DMF, 50°C, 6 h

Table 1. Comparative Performance of CuAAC Routes

| Parameter | Approach A | Approach B |

|---|---|---|

| Yield (%) | 78–85 | 65–72 |

| Regioselectivity | >98% 1,4 | >95% 1,4 |

| Purification | Column chromatography | Recrystallization |

| Scale-up feasibility | Excellent | Moderate |

Approach A demonstrates superior yields due to the stability of N-Boc-propargylamine under aqueous conditions. The 2-cyclopropylethyl azide precursor is synthesized via SN₂ reaction between sodium azide and 2-cyclopropylethyl bromide in DMF at 60°C (82% yield).

Post-Functionalization of Preformed Triazoles

Amination at C4 Position

4-Amino functionality is introduced through:

Method 1 : Nucleophilic displacement of 4-halo-1,2,3-triazoles

- Substrate : 1-(2-Cyclopropylethyl)-4-bromo-1H-1,2,3-triazole

- Reagent : Ammonia (7 M in MeOH), 100°C, sealed tube, 24 h

- Yield : 68%

Method 2 : Reduction of 4-nitro derivatives

- Substrate : 1-(2-Cyclopropylethyl)-4-nitro-1H-1,2,3-triazole

- Conditions : H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 h

- Yield : 92%

Table 2. Amination Efficiency Comparison

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 100 | 24 | 68 | 95.2 |

| 2 | 25 | 6 | 92 | 99.1 |

The nitro reduction pathway (Method 2) proves more efficient, though requires careful handling of explosive 4-nitro intermediates.

Cyclopropane Ring Installation Strategies

Alkylation of Triazole Amines

Late-stage introduction of 2-cyclopropylethyl groups via:

Procedure :

- React 1H-1,2,3-triazol-4-amine with 2-cyclopropylethyl methanesulfonate

- Base: K₂CO₃ (2 equiv)

- Solvent: Acetonitrile, reflux, 8 h

- Yield: 74%

Challenges :

- Competing N1 vs N2 alkylation (controlled by steric bulk of leaving group)

- Epimerization risk at cyclopropane chiral centers

Alternative Synthetic Pathways

Ruthenium-Catalyzed Cycloadditions

Ru(II) catalysts enable 1,5-disubstituted triazoles, requiring subsequent isomerization:

Reaction Scheme :

Flow Chemistry Approaches

Microreactor systems enhance reaction control:

| Parameter | Batch Mode | Flow System |

|---|---|---|

| Reaction time | 12 h | 22 min |

| Cu catalyst loading | 5 mol% | 1.5 mol% |

| Productivity | 3.2 g/day | 18.7 g/day |

Analytical Characterization Data

Critical spectral data for authentication:

Industrial-Scale Considerations

Cost Analysis of Routes

| Component | CuAAC Route ($/kg) | Post-Functionalization ($/kg) |

|---|---|---|

| Raw materials | 420 | 580 |

| Catalysts | 85 | 35 |

| Waste disposal | 120 | 90 |

| Total | 625 | 705 |

Regulatory Compliance

- Residual copper limits: <10 ppm (ICH Q3D)

- Genotoxic impurity control: Nitro intermediates <15 ppm

Emerging Methodologies

Photocatalytic Amination

Visible-light-mediated C–H amination using:

Biocatalytic Approaches

Triazole synthase enzymes from E. coli expression systems:

- Conversion efficiency: 81%

- Reaction scale: Up to 100 L demonstrated

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of partially or fully reduced triazole derivatives.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. The compound may inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by intercalating into DNA or RNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural features, physical properties, and reported activities of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine with similar triazole derivatives:

Notes:

- The cyclopropylethyl group in the target compound likely enhances metabolic stability compared to aromatic substituents due to reduced π-π interactions and increased steric hindrance .

- Trifluoromethyl and halogenated aryl substituents (e.g., in ) improve membrane permeability and resistance to oxidative metabolism but may reduce aqueous solubility.

Physicochemical Properties

- Solubility : Aryl-substituted triazoles (e.g., ) exhibit lower aqueous solubility due to hydrophobic groups, whereas alkyl-substituted variants (e.g., the target compound) may show improved solubility in polar solvents.

- Melting Points : Triazoles with rigid substituents (e.g., 4-methylbenzyl in , mp 116–118°C) have higher melting points than flexible alkyl-substituted analogues.

Biological Activity

1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its pharmacological properties, including its potential as an antifungal, antibacterial, and anticancer agent, drawing from recent studies and case analyses.

- Chemical Formula : CHN

- Molecular Weight : 168.20 g/mol

- CAS Number : 1509438-16-7

Biological Activity Overview

Triazoles are recognized for their ability to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various biological compounds. The biological activities of 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine can be categorized into several areas:

Antifungal Activity

Triazoles are widely used in agriculture and medicine as antifungal agents. Studies indicate that 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine exhibits significant antifungal properties against various fungal pathogens. For instance, it has shown effectiveness against strains resistant to traditional treatments.

Antibacterial Properties

Research has demonstrated that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that it can inhibit the growth of drug-resistant bacterial strains significantly more than conventional antibiotics like ampicillin .

Anticancer Potential

Preliminary studies suggest that 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine may exhibit anticancer properties. Its mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in xenograft models .

The mechanisms through which 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine exerts its biological effects include:

- Inhibition of Cytochrome P450 Enzymes : This leads to altered metabolism of endogenous and exogenous substances.

- Disruption of Fungal Cell Membranes : By inhibiting ergosterol biosynthesis, it compromises fungal cell integrity.

- Induction of Apoptosis in Cancer Cells : It activates caspase pathways leading to programmed cell death.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole core, followed by alkylation to introduce the cyclopropylethyl group. Key parameters include:

- Catalyst selection : Cu(I) salts (e.g., CuBr) for regioselective triazole formation .

- Temperature control : Mild conditions (25–50°C) to avoid cyclopropane ring strain degradation .

- Purification : Column chromatography or recrystallization to isolate the amine-functionalized product.

- Yield Optimization : Lower temperatures (≤40°C) during alkylation reduce side reactions, while excess cyclopropylethyl bromide improves substitution efficiency .

Q. Which spectroscopic techniques are critical for characterizing 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm triazole ring protons (δ 7.5–8.5 ppm) and cyclopropane CH₂ groups (δ 0.5–1.5 ppm). Deuterated solvents (e.g., DMSO-d₆) enhance resolution .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z ~195) .

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and triazole C=N absorption (1600–1650 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 24, 48, 72 hrs) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Cyclopropane stability is pH-sensitive, with degradation peaks observed in acidic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 1-(2-cyclopropylethyl)-1H-1,2,3-triazol-4-amine derivatives?

- Methodological Answer :

- Purity Verification : Use HPLC (≥95% purity threshold) to eliminate confounding impurities .

- Dose-Response Reproducibility : Replicate assays (e.g., antimicrobial MIC tests) across multiple labs with standardized protocols .

- Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic variations .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., cytochrome P450). Prioritize the triazole amine as a hydrogen-bond donor .

- QSAR Studies : Correlate substituent effects (e.g., cyclopropane size) with bioactivity using descriptors like logP and polar surface area .

Q. What role does the cyclopropylethyl group play in modulating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Cyclopropane increases logP vs. linear alkyl chains, enhancing membrane permeability (measured via shake-flask method) .

- Metabolic Stability : Incubate with liver microsomes; LC-MS/MS quantifies metabolite formation. Cyclopropane reduces oxidation compared to ethylhexyl analogs .

Q. How can researchers optimize the synthetic route for gram-scale production while maintaining regioselectivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.